Dpvdavp
Overview
Description
1-deamino-8-D-arginine vasopressin, commonly known as desmopressin, is a synthetic analog of the natural hormone vasopressin. It is primarily used for its antidiuretic properties, which help reduce urine production. Desmopressin is widely used in the treatment of conditions such as diabetes insipidus, nocturnal enuresis (bedwetting), and certain bleeding disorders like hemophilia A and von Willebrand disease .
Mechanism of Action
Target of Action
Desmopressin, also known as Dpvdavp, is a synthetic analogue of the natural hormone 8-arginine vasopressin (ADH) which plays a crucial role in the control of the water content in the body . The primary targets of this compound are the V1, V2, and V3 receptors, which are located on the cells of the distal part of the nephron and the collecting tubules in the kidney .
Mode of Action
This compound interacts with its targets, the V1, V2, and V3 receptors, through differing signal cascade systems . It displays enhanced antidiuretic potency, fewer pressor effects due to V2-selective actions, and a prolonged half-life and duration of action compared to endogenous ADH .
Biochemical Pathways
This compound affects the water reabsorption process in the kidneys. It acts on the basolateral membrane of the collecting duct in the kidneys, leading to the insertion of aquaporin (AQP-2) water channels into the apical membrane, which increases water reabsorption . In addition, this compound has been shown to downregulate the AQP3-mediated glycerol transport via the V1aR pathway in human colon HCT8 cells .
Pharmacokinetics
The pharmacokinetics of this compound vary depending on the route of administration. It is mainly excreted in the urine . The bioavailability of this compound is variable, with a range of 0.08–0.16% when administered orally . The elimination half-life of this compound is between 1.5 and 2.5 hours .
Result of Action
The primary result of this compound’s action is the reduction of renal excretion of water, which is beneficial in conditions such as central diabetes insipidus and nocturia . It also has been employed clinically for the treatment of mild classical hemophilia and von Willebrand’s disease for minor surgeries .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the presence of certain biochemical abnormalities, obstructive uropathy, or the use of certain medications, particularly lithium, can lead to secondary forms of nephrogenic diabetes insipidus, a condition that this compound is used to treat . Furthermore, the efficacy of this compound can be affected by the patient’s hydration status and kidney function .
Preparation Methods
Synthetic Routes and Reaction Conditions
Desmopressin is synthesized by modifying the natural hormone vasopressin. The key modifications include the deamination of 1-cysteine and the substitution of 8-L-arginine with 8-D-arginine. This synthetic route enhances the antidiuretic potency of the compound while reducing its pressor effects .
Industrial Production Methods
Industrial production of desmopressin involves peptide synthesis techniques. The process typically includes solid-phase peptide synthesis (SPPS), where the peptide chain is assembled step-by-step on a solid support. The final product is then cleaved from the support and purified using high-performance liquid chromatography (HPLC) to ensure high purity and yield .
Chemical Reactions Analysis
Types of Reactions
Desmopressin undergoes various chemical reactions, including:
Oxidation: Desmopressin can be oxidized to form disulfide bonds, which are crucial for its stability and activity.
Reduction: Reduction reactions can break these disulfide bonds, leading to the formation of free thiol groups.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide and iodine are commonly used oxidizing agents.
Reducing Agents: Dithiothreitol (DTT) and beta-mercaptoethanol are typical reducing agents.
Reaction Conditions: These reactions are usually carried out under mild conditions to preserve the peptide structure and activity.
Major Products Formed
The major products formed from these reactions include various desmopressin analogs with modified pharmacological profiles. These analogs are often studied for their potential therapeutic applications .
Scientific Research Applications
Desmopressin has a wide range of scientific research applications:
Chemistry: Used as a model compound in peptide synthesis and modification studies.
Biology: Studied for its role in water homeostasis and its effects on various biological pathways.
Medicine: Widely used in the treatment of diabetes insipidus, nocturnal enuresis, and bleeding disorders. .
Industry: Employed in the development of sustained-release formulations and other drug delivery systems.
Comparison with Similar Compounds
Desmopressin is unique among vasopressin analogs due to its selective antidiuretic action and minimal pressor effects. Similar compounds include:
Vasopressin: The natural hormone with both antidiuretic and vasoconstrictive properties.
Lypressin: Another vasopressin analog used in the treatment of diabetes insipidus.
Terlipressin: A long-acting vasopressin analog used in the treatment of variceal bleeding in liver cirrhosis
Desmopressin’s unique modifications make it more resistant to proteolysis and provide a more selective antidiuretic effect compared to its natural and synthetic counterparts .
Properties
IUPAC Name |
N-[1-[(2-amino-2-oxoethyl)amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]-1-[7-(2-amino-2-oxoethyl)-13-benzyl-16-[(4-hydroxyphenyl)methyl]-20,20-dimethyl-6,9,12,15,18-pentaoxo-10-propan-2-yl-1,2-dithia-5,8,11,14,17-pentazacycloicosane-4-carbonyl]pyrrolidine-2-carboxamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C48H69N13O11S2/c1-26(2)39-45(71)58-33(22-36(49)63)42(68)59-34(46(72)61-19-9-13-35(61)44(70)56-30(12-8-18-53-47(51)52)40(66)54-24-37(50)64)25-73-74-48(3,4)23-38(65)55-31(21-28-14-16-29(62)17-15-28)41(67)57-32(43(69)60-39)20-27-10-6-5-7-11-27/h5-7,10-11,14-17,26,30-35,39,62H,8-9,12-13,18-25H2,1-4H3,(H2,49,63)(H2,50,64)(H,54,66)(H,55,65)(H,56,70)(H,57,67)(H,58,71)(H,59,68)(H,60,69)(H4,51,52,53) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CKIJDBDQGBFBFJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1C(=O)NC(C(=O)NC(CSSC(CC(=O)NC(C(=O)NC(C(=O)N1)CC2=CC=CC=C2)CC3=CC=C(C=C3)O)(C)C)C(=O)N4CCCC4C(=O)NC(CCCN=C(N)N)C(=O)NCC(=O)N)CC(=O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C48H69N13O11S2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1068.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
64158-84-5 | |
Record name | Argipressin, deaminopenicillamine(1)-val(4)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0064158845 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | [deamino-Pen1, Val4, D-Arg8]-Vasopressin | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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